![molecular formula C12H11Cl2N3O3 B2876316 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone CAS No. 477858-60-9](/img/structure/B2876316.png)
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a ketone group (C=O). The molecule also contains a dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the ketone group could be formed through oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,3-triazole ring and the planar phenyl ring. The presence of the electronegative chlorine atoms on the phenyl ring would create areas of high electron density, making these areas potentially reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone group could undergo nucleophilic addition reactions, and the chlorine atoms on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone group could make it polar, and the dichlorophenyl group could contribute to its overall stability .Applications De Recherche Scientifique
Antifungal Activity
The compound 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone, due to its structural similarity with triazole derivatives, shares potential applications in antifungal activities. A study by Ruan et al. (2011) on novel triazole derivatives, specifically 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, highlighted their inhibition against several fungal strains including Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica. These findings suggest that triazole derivatives, similar in structure to the compound , might possess significant antifungal properties, potentially applicable in agricultural or pharmaceutical fungicides (Ruan et al., 2011).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Jawad et al. (2020) explored the effectiveness of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment. The study detailed how the triazole derivative effectively inhibited corrosion, emphasizing the potential of similar compounds in protecting metals from corrosive environments. This suggests that compounds like this compound could be explored for their corrosion inhibitory properties, offering valuable applications in industrial maintenance and preservation (Jawad et al., 2020).
Antioxidant Activity
Li et al. (2008) researched triazole derivatives as inhibitors for mild steel corrosion in acidic medium, revealing their excellent inhibitory effect and indicating these compounds also have potential antioxidant activities. This aligns with the known behavior of certain triazole compounds which, due to their electronic structure, can act as free radical scavengers. Therefore, similar structures, including this compound, could be investigated for their antioxidant properties, useful in pharmaceuticals or as protective agents in various materials (Li et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2-dimethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-19-12(20-2)11(18)10-6-17(16-15-10)9-4-7(13)3-8(14)5-9/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVITVBGYBGKPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


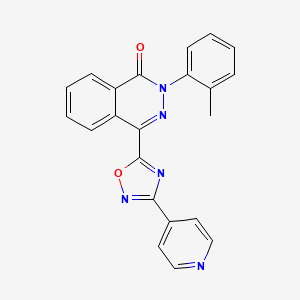

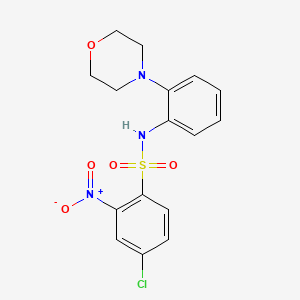
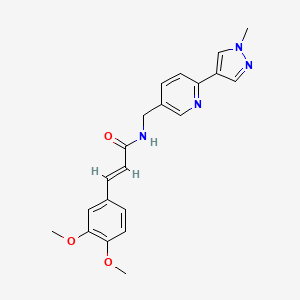
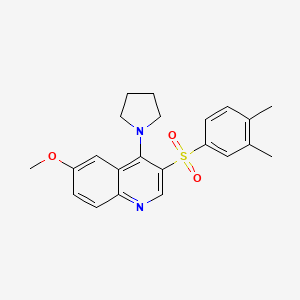
![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)
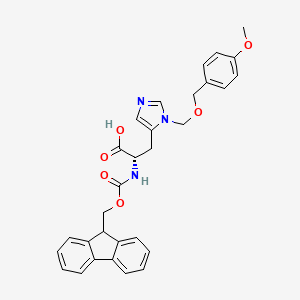
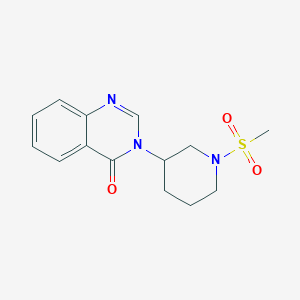
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)

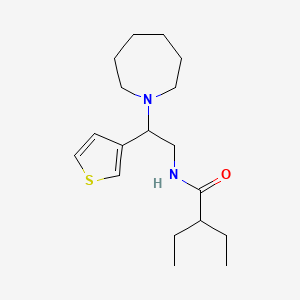
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)